molecular formula C12H8BrClN2O B2613074 3-bromo-N-(6-chloropyridin-3-yl)benzamide CAS No. 299417-36-0

3-bromo-N-(6-chloropyridin-3-yl)benzamide

Cat. No. B2613074
CAS RN: 299417-36-0
M. Wt: 311.56
InChI Key: XUOXUMGYOCDABJ-UHFFFAOYSA-N
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Description

3-bromo-N-(6-chloropyridin-3-yl)benzamide is a chemical compound with the molecular formula C12H8BrClN2O and a molecular weight of 311.56 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of this compound is C1=CC(=CC(=C1)Br)C(=O)NC2=CN=C(C=C2)Cl . This represents the structure of the molecule in a linear format.


Physical And Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Chemical Synthesis and Characterization

Research involving compounds structurally similar to 3-bromo-N-(6-chloropyridin-3-yl)benzamide primarily focuses on their synthesis and characterization, aiming to explore their potential applications in various fields. For instance, the synthesis of novel non-peptide CCR5 antagonists, which are crucial for the development of new therapeutic agents, involves complex chemical processes including elimination reactions, reduction, and bromination. These synthesized compounds are characterized using techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) to confirm their structures (H. Bi, 2014) (Cheng De-ju, 2014).

Biological Activities

Another aspect of research on similar compounds involves evaluating their biological activities. For example, the insecticidal and fungicidal properties of certain synthesized compounds have been assessed through larvicidal tests and mycelium growth rate methods. This research is crucial for the development of new pesticides and fungicides, contributing to agricultural advancements (Hongwei Zhu et al., 2014).

Structural Analysis and Drug Development

The structural analysis of such compounds provides insights into their potential as drug candidates. Detailed studies including X-ray crystallography and spectroscopic methods help in understanding the molecular conformations and interactions that are critical for their biological activities. This foundational knowledge is essential for the rational design of drugs targeting specific molecular pathways (Noura M. Riad et al., 2017).

Antimicrobial and Antifungal Properties

Compounds structurally related to 3-bromo-N-(6-chloropyridin-3-yl)benzamide have also been evaluated for their antimicrobial and antifungal properties. The synthesis of substituted benzamide derivatives and their subsequent testing against various bacteria and fungi strains highlight the potential for these compounds in developing new antimicrobial agents. This research is vital for addressing the growing concern of antibiotic resistance (M. Vijaya Laxmi et al., 2019).

Safety and Hazards

According to Sigma-Aldrich, the compound has the hazard statements H302 and H319, which means it is harmful if swallowed and causes serious eye irritation . The precautionary statements are P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

3-bromo-N-(6-chloropyridin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClN2O/c13-9-3-1-2-8(6-9)12(17)16-10-4-5-11(14)15-7-10/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOXUMGYOCDABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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